4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-methyl-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C12H15N3O/c1-7(2)11-14-12(16-15-11)9-4-5-10(13)8(3)6-9/h4-7H,13H2,1-3H3 |
InChI Key |
WGLCGUHZONOZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Amidoxime-Nitrile Cyclocondensation
The 1,2,4-oxadiazole core is typically constructed via cyclocondensation of amidoximes with nitriles. For the target compound, 3-isopropylamidoxime reacts with 4-amino-2-methylbenzonitrile under acidic conditions:
Reaction Mechanism :
-
Amidoxime Activation : Protonation of the amidoxime’s hydroxyl group enhances electrophilicity.
-
Nucleophilic Attack : The nitrile’s carbon undergoes nucleophilic attack by the amidoxime’s amino group.
-
Cyclization : Intramolecular dehydration forms the oxadiazole ring.
Optimized Conditions :
-
Solvent : Anhydrous dichloromethane (DCM).
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 6–8 hours |
| Purification | Column chromatography |
| Purity (HPLC) | ≥98% |
One-Pot Tandem Synthesis
Industrial-scale production often employs one-pot methodologies to minimize intermediate isolation. A patented approach adapts continuous flow reactors for tandem:
-
Amidoxime Formation : tert-Butylhydroxylamine reacts with isobutyronitrile.
-
Cyclization : POCl₃-mediated cyclization at 50°C.
-
Coupling : Direct coupling with 2-methyl-4-nitroaniline followed by catalytic hydrogenation (H₂/Pd-C).
Advantages :
Functionalization of Preformed Oxadiazoles
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling introduces the aniline moiety to a pre-synthesized oxadiazole. The protocol involves:
-
Oxadiazole Bromination : 5-Bromo-3-isopropyl-1,2,4-oxadiazole synthesis via NBS bromination.
-
Coupling : Reaction with 2-methyl-4-aminophenylboronic acid under Pd(PPh₃)₄ catalysis.
Conditions :
Buchwald-Hartwig Amination
Direct amination of 4-bromo-2-methylaniline with 3-isopropyl-1,2,4-oxadiazol-5-amine:
-
Catalyst : Pd₂(dba)₃/Xantphos.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
A patent describes a scalable method using tubular reactors:
-
Precursor Mixing : Isopropylamidoxime and 4-nitro-2-methylbenzonitrile in DCM.
-
Cyclization : POCl₃ injection at 40°C with residence time of 15 minutes.
-
Nitro Reduction : H₂ gas (5 atm) over Raney Ni catalyst.
Output :
Crystallization Optimization
Post-synthesis purification leverages differential solubility:
Challenges and Mitigation Strategies
Byproduct Formation
Issue : Oxadiazole ring-opening under acidic conditions generates urea derivatives.
Solution :
Catalytic Poisoning
Issue : Pd catalyst deactivation by amine groups during coupling.
Solution :
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated synthesis using Ru(bpy)₃Cl₂:
Chemical Reactions Analysis
Oxidation Reactions
The aniline group undergoes oxidation under controlled conditions. Key reagents and products include:
-
Mechanistic Insight : Oxidation of the methyl group on the aniline ring proceeds via radical intermediates under Fenton conditions, while KMnO<sub>4</sub> selectively targets the aromatic ring’s electron-rich regions.
Reduction Reactions
The oxadiazole ring exhibits reduction susceptibility due to its electron-deficient nature:
-
Key Observation : Catalytic hydrogenation preserves the oxadiazole ring’s integrity but reduces its N–O bonds, forming triazoline derivatives .
Substitution Reactions
Electrophilic substitution occurs at the aniline’s para position, while nucleophilic attack targets the oxadiazole ring:
-
Regioselectivity : The oxadiazole ring’s electron-withdrawing effect directs electrophiles to the aniline’s para position .
Ring-Opening and Functionalization
The 1,2,4-oxadiazole ring undergoes cleavage under specific conditions:
-
Mechanism : Acidic hydrolysis proceeds via protonation of the oxadiazole’s nitrogen, followed by nucleophilic water attack .
Cross-Coupling Reactions
The aniline group participates in palladium-catalyzed couplings:
Biological Activity-Driven Modifications
Derivatives synthesized via these reactions show pharmacological relevance:
Scientific Research Applications
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The isopropyl and methylaniline groups may enhance the compound’s binding affinity and specificity for these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues with 1,2,4-Oxadiazole/Triazole Hybrids
Compound A : 3-(5-Substituted Phenyl-[1,3,4]oxadiazol-2-ylmethylene)-5-pyridin-3-yl-[1,2,4]triazol-4-amine
- Structure : Combines 1,3,4-oxadiazole and 1,2,4-triazole rings, with a pyridinyl group.
- Synthesis: Synthesized via condensation of 4-amino-3-pyridin-3-yl-1,2,4-triazole-5-thiol with chloromethyl-substituted oxadiazoles .
- Activity : Exhibits broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 μg/mL) .
Compound B : 4-Amino-5-[2-(4-chlorophenoxymethyl)benzimidazol-1-ylmethylene]-1,2,4-triazole-3-thione
Comparison :
Functional Analogues with Antifungal/Antitumor Activity
Compound C : N-[2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-N′-substituted phenyl-3(2H,4H)-1,2,4-triazolone
- Structure : Triazole derivatives with fluorophenyl and hydroxyl groups.
- Activity : Potent antifungal activity against Candida albicans (IC₅₀: 0.8–2.5 μM), attributed to triazole-mediated inhibition of fungal cytochrome P450 .
Compound D : 3-Methylthio-4-amino-5-(pyridin-3-yl)-1,2,4-triazole Schiff Bases
- Structure : Schiff base derivatives with methylthio and pyridinyl groups.
- Activity: Strong antitumor activity against hepatocellular carcinoma (IC₅₀: 1.1–3.8 μM) via apoptosis induction .
Comparison :
- Electron-Withdrawing Groups : The target compound’s 2-methylaniline group provides electron-donating effects, contrasting with Compound C’s electron-withdrawing fluorine substituents. This difference may modulate target binding affinity.
- Mechanistic Pathways: While Compound D targets cancer cells via apoptosis, the target compound’s oxadiazole-aniline hybrid may interact with bacterial enzymes or DNA gyrase, similar to fluoroquinolones .
Data Tables: Key Properties and Activities
Key Research Findings
Synthetic Flexibility : The target compound’s 1,2,4-oxadiazole core allows modular substitutions, similar to triazole derivatives in Compounds A and C .
Activity Trade-offs : While oxadiazoles generally show lower cytotoxicity than triazoles (e.g., Compound D), their metabolic stability is superior, making them preferable for prolonged therapeutic action .
SAR Insights :
- Substituent Position : Electron-donating groups (e.g., 2-methylaniline) enhance antibacterial activity but reduce antifungal potency compared to fluorine-containing analogs .
- Heterocycle Hybridization : Combining oxadiazole with aniline improves selectivity for bacterial over mammalian targets, as seen in other oxadiazole-amine hybrids .
Biological Activity
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that 1,2,4-oxadiazole derivatives exhibit various biological activities including:
- Anticancer Activity : Several studies have demonstrated that compounds containing the oxadiazole ring can inhibit the growth of cancer cells.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
Anticancer Activity
A prominent study highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance, derivatives similar to this compound exhibited significant activity against human leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines. The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Induction of apoptosis |
| Similar Derivative | CEM-13 | <1.0 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometry assays have confirmed that these compounds can trigger apoptotic pathways in a dose-dependent manner. Additionally, some studies suggest that these compounds may act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression.
Case Studies
Several case studies have been conducted to evaluate the efficacy of 1,2,4-oxadiazole derivatives:
- Study on MCF-7 Cells : A study demonstrated that the compound significantly reduced cell viability and induced apoptosis in MCF-7 cells. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Inhibition of HDACs : Another investigation focused on the inhibition of HDACs by oxadiazole derivatives. The results indicated that certain derivatives could inhibit HDAC activity at concentrations as low as 20 nM.
Q & A
Q. What are the optimal synthetic routes for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline, and how do reaction conditions influence yield and purity?
Answer: The compound can be synthesized via 1,3-dipolar cycloaddition or one-pot reactions starting from amidoxime and substituted benzoic acid/nitrile precursors. For example:
- Route 1 : React tert-butylamidoxime with 4-nitrobenzonitrile under microwave irradiation, followed by reduction to the aniline derivative.
- Route 2 : Use 4-aminobenzoic acid as a precursor, Boc-protected and cyclized with nitrile derivatives.
Key factors affecting yield include catalyst choice (e.g., trifluoroacetic acid for deprotection), temperature (microwave-assisted synthesis reduces reaction time), and solvent polarity (polar aprotic solvents enhance cycloaddition efficiency). Yields typically range from 40–60%, with purity confirmed via HPLC or NMR .
Q. How can X-ray crystallography and spectroscopic methods confirm the structure of this compound?
Answer:
- X-ray crystallography : Resolve the 3D molecular geometry, confirming the oxadiazole ring orientation and isopropyl substituent placement. demonstrates successful use of single-crystal X-ray diffraction to validate analogous 1,2,4-oxadiazole derivatives .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl/isopropyl groups (δ 1.2–1.4 ppm).
- HR-ESI-MS : Confirm molecular weight (e.g., m/z 231.12 [M+H]⁺) with <2 ppm error.
- IR : Detect characteristic C=N (1600–1650 cm⁻¹) and N-O (950–1000 cm⁻¹) stretches .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating bioactivity, and how should conflicting cytotoxicity data be interpreted?
Answer:
- Models : Use monolayer cell-survival assays (e.g., NCI-60 panel) for antitumor activity screening. For neurological targets (e.g., CFTR), employ electrophysiological assays in HEK293 cells expressing mutant CFTR channels .
- Data contradictions : Discrepancies in IC₅₀ values (e.g., 9.4 µM vs. >50 µM) may arise from:
Q. How can computational modeling guide structure-activity relationship (SAR) studies for oxadiazole derivatives?
Answer:
- Docking simulations : Map interactions between the oxadiazole core and target proteins (e.g., CFTR’s nucleotide-binding domain). Key residues (e.g., F508del in CFTR) may hydrogen-bond with the oxadiazole N-atom .
- QSAR models : Use descriptors like LogP, polar surface area, and H-bond acceptor count to predict bioavailability. For example, isopropyl groups enhance lipophilicity but may reduce solubility .
Q. What strategies resolve stereochemical challenges during the synthesis of chiral oxadiazole derivatives?
Answer:
Q. How are contradictory results in oxidative phosphorylation (OXPHOS) inhibition addressed?
Answer: In studies where oxadiazole derivatives fail to inhibit OXPHOS (e.g., BAY87-2243 in ):
Q. What methodologies enable the incorporation of this compound into supramolecular architectures (e.g., star-shaped polymers)?
Answer:
- Click chemistry : Attach oxadiazole-aniline arms to a cyclohexatrione core via Cu(I)-catalyzed azide-alkyne cycloaddition.
- Solvent optimization : Ethanol at reflux minimizes side reactions (e.g., oxadiazole ring-opening).
- Characterization : Use MALDI-TOF MS to confirm molecular weight (>1 kDa) and TEM for morphology analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
